Hesperetin-13C-d3: A Technical Guide for Researchers
Hesperetin-13C-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with Hesperetin-13C-d3. This isotopically labeled flavonoid is a critical tool for researchers in pharmacology, metabolism, and analytical chemistry, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart, hesperetin.
Core Chemical Properties
Hesperetin-13C-d3 is a synthetic, stable isotope-labeled version of hesperetin, a flavanone predominantly found in citrus fruits. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift that allows for its differentiation from the natural analyte in mass spectrometry-based assays, without altering its chemical behavior.
Summary of Chemical and Physical Data
The following tables summarize the key quantitative data for Hesperetin-13C-d3.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Formal Name | 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one | [1] |
| CAS Number | 2750534-85-9 | [1][2] |
| Molecular Formula | C₁₅[¹³C]H₁₁D₃O₆ | [1] |
| Molecular Weight | 306.3 g/mol | [1] |
| Canonical SMILES | OC1=C(O--INVALID-LINK--([2H])[2H])C=CC(C2CC(C3=C(O)C=C(O)C=C3O2)=O)=C1 | |
| InChI Key | AIONOLUJZLIMTK-KQORAOOSSA-N | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) |
Table 2: Physical and Solubility Data
| Property | Value | Reference |
| Physical State | Solid | |
| Solubility | Soluble in Acetonitrile:Methanol (1:1), DMF, DMSO | |
| Storage | Store at -20°C | [Vendor Recommendations] |
Experimental Protocols and Applications
The primary application of Hesperetin-13C-d3 is as an internal standard for the quantification of hesperetin in complex biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.
Representative Experimental Protocol: Quantification of Hesperetin in Plasma
The following is a representative protocol for the quantification of hesperetin in rat plasma, adapted from validated methods for similar analytes and the known properties of Hesperetin-13C-d3.
1. Sample Preparation (Solid-Phase Extraction)
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To 100 µL of rat plasma, add 10 µL of Hesperetin-13C-d3 internal standard solution (concentration will depend on the expected analyte concentration range).
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Vortex mix the sample.
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Load the sample onto a pre-conditioned solid-phase extraction (SPE) column (e.g., HyperSep Retain PEP).
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Wash the column with 1 mL of 5% methanol in water to remove interferences.
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Elute the analyte and internal standard with 1 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A reversed-phase C18 or Phenyl column (e.g., Hypersil GOLD Phenyl).
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Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), negative mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Hesperetin: m/z 301.3 → 164.1
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Hesperetin-13C-d3 (Internal Standard): m/z 305.3 → 165.1 (inferred based on fragmentation of the aglycone after loss of the labeled methoxy group).
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3. Quantification
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Construct a calibration curve by plotting the peak area ratio of hesperetin to Hesperetin-13C-d3 against the concentration of hesperetin standards.
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Determine the concentration of hesperetin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study where Hesperetin-13C-d3 is used as an internal standard.
Caption: Workflow for a pharmacokinetic study of hesperetin using Hesperetin-13C-d3.
Biological Context and Signaling Pathways
Hesperetin exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The accurate quantification of hesperetin in biological systems is essential for understanding its mechanism of action and dose-dependent effects on cellular signaling pathways.
One of the key pathways modulated by hesperetin is the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling cascade, which is a central regulator of inflammation. Hesperetin has been shown to attenuate inflammation by inhibiting this pathway.
Hesperetin's Role in the TLR4/NF-κB Signaling Pathway
The diagram below illustrates the inflammatory signaling pathway and the inhibitory role of hesperetin. The use of Hesperetin-13C-d3 in preclinical and clinical studies allows for the precise determination of the concentrations required to achieve this inhibition.
Caption: Hesperetin inhibits the TLR4/NF-κB inflammatory pathway.
Conclusion
Hesperetin-13C-d3 is an indispensable tool for researchers investigating the pharmacokinetics, metabolism, and biological activities of hesperetin. Its use as an internal standard in LC-MS/MS assays provides the accuracy and precision required for robust analytical data. This technical guide serves as a foundational resource for the effective application of Hesperetin-13C-d3 in a research setting.
